4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the triazole derivative . The reaction conditions often include refluxing the reaction mixture and subsequent purification steps like recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions that modulate its activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the functional group attached to the aromatic ring.
4-Methoxyphenylacetylene: Contains a methoxyphenyl group with an alkyne functional group.
4-Methoxyphenyl isothiocyanate: Features a methoxyphenyl group with an isothiocyanate functional group.
Uniqueness
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the methoxyphenyl group and the triazole ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-8(3-5-9)13-7-11-12-10(13)6-14/h2-7H,1H3 |
InChI Key |
LQZDGRKHAZKZDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NN=C2C=O |
Origin of Product |
United States |
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